molecular formula C9H8N2O B2570740 8-Aminoisoquinolin-1-ol CAS No. 216097-69-7

8-Aminoisoquinolin-1-ol

Cat. No. B2570740
M. Wt: 160.176
InChI Key: UXMPRYSFGIABNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminoisoquinolin-1-ol is a unique chemical compound used in various scientific research domains. It has a CAS number of 216097-69-7 .


Synthesis Analysis

A transition-metal-free method for the synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones in moderate to excellent yields .


Molecular Structure Analysis

The molecular formula of 8-Aminoisoquinolin-1-ol is C9H8N2O, and its molecular weight is 160.17 .

Scientific Research Applications

Anti-Parasitic and Anti-Malarial Activities

8-Aminoquinolines have a long history of use in treating latent malaria, with compounds like primaquine and tafenoquine being recognized for their ability to target both the blood and liver stages of malaria parasites. Despite their potential, the hemolytic toxicity associated with glucose-6-phosphate dehydrogenase (G6PD) deficiency in patients has been a significant concern. The development of these drugs showcases a journey from revolutionary scientific discoveries to the enduring promise against endemic malaria, highlighting the need for safer alternatives for G6PD-deficient patients J. Baird (2019).

Anticancer Properties

Isoquinoline derivatives, including those related to 8-Aminoisoquinolin-1-ol, have been extensively studied for their anticancer activities. For instance, the synthesis of isoquinolinequinone–amino acid derivatives has shown moderate to high cytotoxic activity against normal and cancer cell lines, suggesting that the structure and location of the amino acid fragment significantly influence the cytotoxic effects. Such compounds are considered promising for developing drugs against various cancers, showcasing the therapeutic value of these molecules J. Valderrama et al. (2016).

Poly(ADP-Ribose)Polymerase (PARP) Inhibition

Quinoline derivatives have been explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design due to its role in DNA repair processes. These inhibitors are pursued for their therapeutic activities across various conditions, including cancer, indicating the broad utility of quinoline-based compounds in medicinal chemistry A. Lord et al. (2009).

Antimicrobial and Antifungal Effects

The chemistry and biology of 8-hydroxyquinoline (8-HQ) derivatives, which share structural similarities with 8-Aminoisoquinolin-1-ol, have attracted attention due to their antimicrobial, anticancer, and antifungal properties. These compounds have been used in drug development, offering potent lead compounds with good efficacy and low toxicity for treating various diseases, including infections and cancer Haythem A. Saadeh et al. (2020).

Corrosion Inhibition

In addition to their biological activities, derivatives of 8-hydroxyquinoline have been studied for their application in corrosion inhibition. These compounds have shown effectiveness in protecting metals against corrosion in acidic environments, showcasing their potential in industrial applications Z. Rouifi et al. (2020).

Safety And Hazards

The safety data sheet for 8-Aminoisoquinolin-1-ol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

8-amino-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMPRYSFGIABNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoisoquinolin-1-ol

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